An In-depth Technical Guide to 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3][4] This guide details the chemical structure, physicochemical properties, and a proposed synthetic route for 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid. Furthermore, it provides a detailed analysis of its expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on data from analogous compounds. The guide concludes with a discussion on the potential biological activities and applications of this molecule, drawing parallels with other bioactive pyrazole derivatives.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[3] Their unique structural and electronic properties have made them a privileged scaffold in the design of therapeutic agents.[5] The pyrazole ring can act as a bioisostere for other aromatic systems and engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[5] This versatility has led to the development of pyrazole-containing drugs with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[1][3][6] The introduction of a phenoxymethyl substituent at the 5-position of the pyrazole ring, coupled with a carboxylic acid at the 4-position, presents an intriguing molecule for further investigation in drug discovery programs.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is characterized by a central pyrazole ring, a phenoxymethyl group at position 5, and a carboxylic acid group at position 4.
IUPAC Name: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula: C₁₁H₁₀N₂O₃
Molecular Weight: 218.21 g/mol
| Property | Predicted Value | Reference |
| Melting Point (°C) | 180 - 220 | Estimated based on similar pyrazole carboxylic acids[3][4] |
| Boiling Point (°C) | Decomposes before boiling | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | |
| pKa | 3.5 - 4.5 (for the carboxylic acid) | Estimated based on benzoic acid and pyrazole acidity |
| LogP | ~1.5 - 2.5 |
Synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
A plausible and efficient synthetic route for 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid can be adapted from established methods for the synthesis of substituted pyrazole-4-carboxylic acids.[7] The proposed synthesis is a two-step process involving the formation of a key intermediate followed by cyclization and hydrolysis.
Step 1: Synthesis of Ethyl 2-(ethoxymethylidene)-3-oxo-4-phenoxybutanoate (Intermediate)
This step involves the reaction of ethyl 4-phenoxyacetoacetate with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to introduce the ethoxymethylidene group.
Experimental Protocol:
-
To a solution of ethyl 4-phenoxyacetoacetate (1.0 eq) in an appropriate solvent (e.g., toluene or xylenes), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude ethyl 2-(ethoxymethylidene)-3-oxo-4-phenoxybutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
The crude intermediate from Step 1 is then cyclized with hydrazine hydrate to form the pyrazole ring, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Experimental Protocol:
-
Dissolve the crude ethyl 2-(ethoxymethylidene)-3-oxo-4-phenoxybutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
After cyclization is complete, cool the reaction mixture.
-
Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq), to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral data are predicted based on analogous pyrazole derivatives.[8][9][10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring, the phenoxymethyl group, and the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 12.0 - 13.0 | broad singlet | 1H |
| Pyrazole C3-H | ~8.0 | singlet | 1H |
| -O-CH₂- | ~5.2 | singlet | 2H |
| Phenyl H (ortho) | ~7.3 | doublet | 2H |
| Phenyl H (meta) | ~7.0 | triplet | 2H |
| Phenyl H (para) | ~6.9 | triplet | 1H |
| Pyrazole N-H | 13.0 - 14.0 | broad singlet | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| Pyrazole C5 | 145 - 155 |
| Phenyl C (ipso, attached to O) | 155 - 160 |
| Pyrazole C3 | ~135 |
| Phenyl C (ortho) | ~129 |
| Phenyl C (para) | ~121 |
| Phenyl C (meta) | ~114 |
| Pyrazole C4 | 100 - 110 |
| -O-CH₂- | 60 - 70 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[5][11][12][13]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (pyrazole) | 3100-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (carboxylic acid) | 1680-1710 |
| C=C and C=N stretch (aromatic and pyrazole rings) | 1450-1600 |
| C-O stretch (ether) | 1200-1250 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 218
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 200)
-
Loss of COOH (m/z = 173)
-
Loss of the phenoxy group (m/z = 125)
-
Formation of the phenoxy radical (m/z = 93)
-
Potential Biological Activities and Applications
While specific biological data for 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is not yet reported, the pyrazole scaffold is a well-known pharmacophore with a wide range of activities.[1][3][4][14][15] The presence of the phenoxymethyl and carboxylic acid moieties may confer specific biological properties.
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, leading to their use as non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is found in various compounds with significant antibacterial and antifungal properties.[16]
-
Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression.[14][17]
-
Agrochemicals: The pyrazole scaffold is also present in some herbicides and fungicides.[18]
The structural features of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid make it a promising candidate for screening in various biological assays to explore its therapeutic potential. The carboxylic acid group can be further derivatized to amides or esters to modulate its pharmacokinetic and pharmacodynamic properties.[17]
Conclusion
5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid represents a valuable target for synthesis and biological evaluation in the field of medicinal chemistry. This technical guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and predicted spectroscopic characteristics. The rich history of the pyrazole scaffold in drug discovery suggests that this compound and its derivatives may possess interesting biological activities worthy of further investigation. The protocols and data presented herein serve as a foundational resource for researchers and scientists interested in exploring the potential of this and related pyrazole compounds.
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